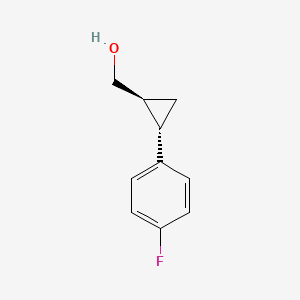

((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol

CAS No.:

Cat. No.: VC17475188

Molecular Formula: C10H11FO

Molecular Weight: 166.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11FO |

|---|---|

| Molecular Weight | 166.19 g/mol |

| IUPAC Name | [(1S,2S)-2-(4-fluorophenyl)cyclopropyl]methanol |

| Standard InChI | InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |

| Standard InChI Key | ODPZTCKFPWLUEV-PSASIEDQSA-N |

| Isomeric SMILES | C1[C@@H]([C@H]1C2=CC=C(C=C2)F)CO |

| Canonical SMILES | C1C(C1C2=CC=C(C=C2)F)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound’s IUPAC name is [(1S,2S)-2-(4-fluorophenyl)cyclopropyl]methanol, with the molecular formula C₁₀H₁₁FO and a molecular weight of 166.19 g/mol . Its stereochemistry is defined by two chiral centers at the 1 and 2 positions of the cyclopropane ring, resulting in the (1S,2S) configuration.

Key Identifiers:

-

InChI:

InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 -

InChIKey:

ODPZTCKFPWLUEV-PSASIEDQSA-N

Structural Features

The molecule consists of a cyclopropane ring fused to a 4-fluorophenyl group and a hydroxymethyl substituent. The fluorine atom at the para position of the phenyl ring introduces electronegativity, influencing electronic distribution and intermolecular interactions.

3D Conformation:

Computational models reveal a strained cyclopropane ring with bond angles of approximately 60°, contributing to its reactivity. The fluorophenyl group adopts a planar conformation, while the hydroxymethyl group exhibits rotational flexibility .

Synthesis and Preparation

Stereochemical Control

The (1S,2S) configuration is achieved using chiral catalysts or resolving agents during cyclopropanation. Asymmetric synthesis techniques, such as the use of Evans auxiliaries, ensure enantiomeric purity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the hydroxymethyl group. Limited solubility in water (<1 mg/mL) .

-

Stability: Stable under inert atmospheres but susceptible to oxidation at the hydroxyl group.

Spectroscopic Data

-

¹H NMR (predicted):

-

δ 7.2–7.4 ppm (aromatic protons),

-

δ 3.5–3.7 ppm (hydroxymethyl -CH₂OH),

-

δ 1.2–1.8 ppm (cyclopropane ring protons).

-

-

IR: Strong O-H stretch (~3300 cm⁻¹), C-F stretch (~1220 cm⁻¹) .

Structure-Activity Relationships (SAR)

Substituent Effects

The position and nature of the aryl substituent significantly influence biological activity:

Key Observations:

-

4-Fluoro: Highest predicted 5-HT₂C affinity due to optimal electronegativity and steric profile.

-

3-Chloro: Enhanced antibacterial activity, likely from increased lipophilicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume